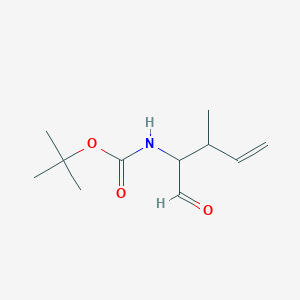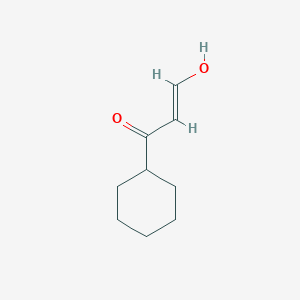![molecular formula C12H26N2 B13331315 [3-(Cycloheptylamino)propyl]dimethylamine](/img/structure/B13331315.png)
[3-(Cycloheptylamino)propyl]dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Cycloheptylamino)propyl]dimethylamine is a chemical compound with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of [3-(Cycloheptylamino)propyl]dimethylamine typically involves the reaction of cycloheptylamine with 3-chloropropyl dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
[3-(Cycloheptylamino)propyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form new compounds.
Wissenschaftliche Forschungsanwendungen
[3-(Cycloheptylamino)propyl]dimethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological processes and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3-(Cycloheptylamino)propyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [3-(Cycloheptylamino)propyl]dimethylamine include:
[3-(Cyclohexylamino)propyl]dimethylamine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
[3-(Cyclopentylamino)propyl]dimethylamine: Contains a cyclopentyl group, making it structurally similar but with different chemical properties.
[3-(Cyclooctylamino)propyl]dimethylamine: Features a cyclooctyl group, providing a larger ring structure compared to the cycloheptyl group.
These compounds share similar chemical properties but differ in their ring size and specific applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C12H26N2 |
|---|---|
Molekulargewicht |
198.35 g/mol |
IUPAC-Name |
N-cycloheptyl-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H26N2/c1-14(2)11-7-10-13-12-8-5-3-4-6-9-12/h12-13H,3-11H2,1-2H3 |
InChI-Schlüssel |
BHWOATHULGUNGD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


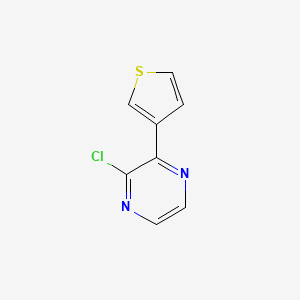
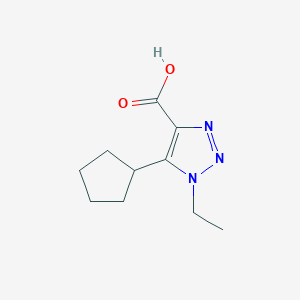
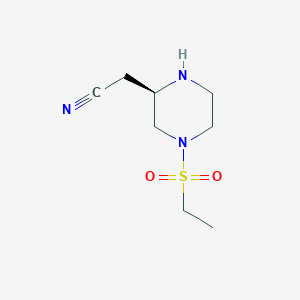
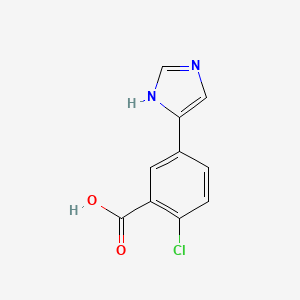
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B13331262.png)


![1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13331278.png)
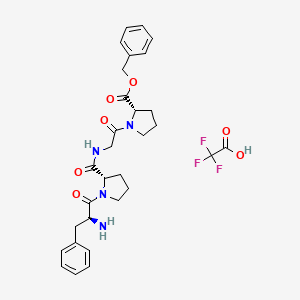

![4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol](/img/structure/B13331300.png)
